Acetoprole

Description

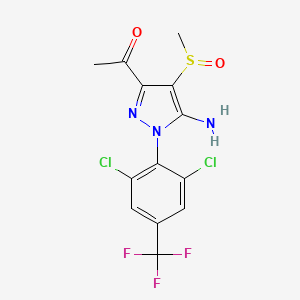

Structure

3D Structure

Propriétés

IUPAC Name |

1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZNYEZGJAFIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058017 | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209861-58-5 | |

| Record name | Acetoprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209861585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acetoprole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthesis pathway for acetoprole, a phenylpyrazole insecticide. The document details the chemical formula, a multi-step synthetic route, experimental protocols for key reactions, and quantitative data where available. Visual diagrams are provided to illustrate the synthesis pathway and a representative experimental workflow.

Chemical Identity and Properties of this compound

This compound is a phenylpyrazole insecticide that functions as a GABA-gated chloride channel antagonist. Its chemical structure is characterized by a substituted pyrazole ring, which is key to its insecticidal activity.

Chemical Formula: C₁₃H₁₀Cl₂F₃N₃O₂S[1][2][3]

IUPAC Name: 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone[1][2][3]

Molecular Weight: 400.2 g/mol [1][2]

Proposed Synthesis Pathway of this compound

The proposed pathway commences with the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline, which is then coupled with a suitable dicyanopropionate derivative to form the central pyrazole ring. Subsequent modifications, including the introduction of the methylsulfinyl and acetyl groups, lead to the final this compound molecule.

Quantitative Data for Key Synthesis Steps

The following table summarizes available quantitative data for the synthesis of key intermediates. Data for the complete synthesis of this compound is not publicly available; therefore, data for analogous and intermediate reactions are presented.

| Step | Product | Starting Materials | Reagents/Solvents | Yield (%) | Purity (%) | Reference |

| 1 | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 2,6-dichloro-4-trifluoromethylaniline, Ethyl 2,3-dicyanopropionate | NaNO₂, H₂SO₄, Acetic Acid | 97 | 98 | [4] |

| 2 | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 2-(2,6-dichloro-4-trifluoromethylphenylhydrazono)-succinonitrile | Ammonia, Ethanol, Water | 97 | 98 | [5] |

| 3 | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 2,6-dichloro-4-trifluoromethylaniline, 2,3-dicyano ethyl propanoate | NaNO₂, Acid Solution, Aqueous Ammonia | >95 (purity) | >95 | [6] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on procedures reported for the synthesis of the pyrazole core and related phenylpyrazole compounds.

Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Intermediate D)

This procedure involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by cyclization with ethyl 2,3-dicyanopropionate.

Materials:

-

2,6-dichloro-4-trifluoromethylaniline

-

Nitrosyl sulphuric acid

-

Ethyl 2,3-dicyanopropionate

-

Acetic acid

-

Dichloromethane

-

Ethanol

-

Water

Procedure:

-

A solution of 2,6-dichloro-4-trifluoromethylaniline in acetic acid is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

The solution is cooled, and a suspension of nitrosyl sulphuric acid is added portion-wise while maintaining a low temperature to form the diazonium salt.

-

A solution of ethyl 2,3-dicyanopropionate in acetic acid is then added to the reaction mixture.

-

The mixture is stirred for several hours, allowing the coupling and cyclization reaction to proceed.

-

The reaction mixture is then quenched with water, and the product is extracted with dichloromethane.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol to afford 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.[4]

General Workflow for Synthesis and Purification

The following diagram illustrates a general experimental workflow for a single step in the synthesis, including reaction, work-up, and purification.

Subsequent Synthesis Steps (Thiolation, Oxidation, and Acetylation)

Thiolation (Formation of Intermediate E): The introduction of the methylthio group at the 4-position of the pyrazole ring can be achieved through various thiolation methods. One possible approach involves the reaction of the pyrazole intermediate with a methylthiolating agent, such as methyl mercaptan (CH₃SH) or dimethyl disulfide (CH₃SSCH₃), in the presence of a suitable catalyst.

Oxidation (Formation of Intermediate F): The methylthio group is then oxidized to a methylsulfinyl group. This transformation is commonly carried out using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is typically performed at low temperatures to control the oxidation state and prevent over-oxidation to the sulfone.

Acetylation (Formation of this compound, G): The final step involves the conversion of the nitrile group at the 3-position to an acetyl group. This can be accomplished through a Grignard reaction, where the nitrile is treated with methylmagnesium bromide (CH₃MgBr) followed by acidic hydrolysis of the resulting imine intermediate to yield the ketone.

Note: The experimental conditions for these subsequent steps would require careful optimization to achieve good yields and purity of the final product, this compound. The provided protocols are illustrative and may need to be adapted based on laboratory-specific conditions and safety considerations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

The Advent of Phenylpyrazoles: A Technical Guide to their Discovery and Neurotoxic Action

An in-depth exploration of the discovery, history, and mechanism of action of phenylpyrazole insecticides, a pivotal class of neurotoxic agents in modern pest management.

Introduction

The relentless arms race between humans and insect pests has driven the continuous development of novel insecticides. In the late 20th century, growing resistance to existing insecticide classes, such as organophosphates and pyrethroids, necessitated the discovery of compounds with new modes of action. This need was met with the advent of the phenylpyrazole class of insecticides, a group of broad-spectrum neurotoxicants that have since become indispensable tools in agriculture and animal health. This technical guide provides a comprehensive overview of the discovery and history of phenylpyrazole insecticides, with a focus on their mechanism of action, key experimental evaluations, and structure-activity relationships.

Discovery and History: A Response to Resistance

The story of phenylpyrazole insecticides is intrinsically linked to the challenge of insecticide resistance. The first and most prominent member of this class, fipronil, was discovered and developed by the French company Rhône-Poulenc between 1985 and 1987.[1][2] It was introduced to the market in 1993, offering a new weapon against a wide array of insect pests that had developed resistance to other chemical classes.[1]

The development of phenylpyrazoles was a significant milestone, providing a much-needed solution for the control of major agricultural pests. Fipronil, for instance, proved to be highly effective against a broad spectrum of insects, including those in the orders Coleoptera, Lepidoptera, and Thysanoptera.[2] Following the success of fipronil, other phenylpyrazole insecticides, such as ethiprole and pyriprole, were developed, further expanding the utility of this chemical class.

Mechanism of Action: Targeting the Insect Nervous System

The insecticidal efficacy of phenylpyrazoles stems from their potent and selective action on the central nervous system of insects. Their primary molecular target is the γ-aminobutyric acid (GABA)-gated chloride channel, a key inhibitory neurotransmitter receptor in insects.[3][4]

The GABAergic System in Insects

In the insect central nervous system, GABA acts as the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting nerve impulses. This inhibitory signaling is crucial for maintaining normal neurological function.

Phenylpyrazole Interaction with the GABA Receptor

Phenylpyrazole insecticides act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel pore, distinct from the GABA binding site.[3] This binding event physically blocks the channel, preventing the flow of chloride ions even when GABA is bound to the receptor. The blockage of this inhibitory signal leads to uncontrolled neuronal excitation, resulting in hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[3]

The selectivity of phenylpyrazole insecticides for insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[4] This differential affinity is a critical factor in their favorable safety profile for non-target organisms.

Key Experimental Protocols

The elucidation of the mechanism of action and the development of phenylpyrazole insecticides relied on a variety of sophisticated experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of phenylpyrazoles, these assays were used to quantify their binding to the GABA receptor. A common radioligand used in these studies is [³H]EBOB (ethynylbicycloorthobenzoate), a non-competitive blocker of the GABA-gated chloride channel.

Experimental Protocol: [³H]EBOB Radioligand Binding Assay

-

Membrane Preparation:

-

Isolate neuronal membranes from the target insect species (e.g., housefly heads or cockroach ganglia).

-

Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In assay tubes, combine the prepared insect neuronal membranes, a known concentration of [³H]EBOB, and varying concentrations of the test phenylpyrazole compound.

-

For determining non-specific binding, include a set of tubes with a high concentration of a non-radiolabeled competitor (e.g., unlabeled fipronil).

-

Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Electrophysiology

Electrophysiological techniques, such as the whole-cell patch-clamp method, allow for the direct measurement of ion channel activity in individual neurons. This technique was instrumental in confirming that phenylpyrazoles block the GABA-gated chloride channel.

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Insect Neurons

-

Neuron Preparation:

-

Isolate individual neurons from the central nervous system of the target insect (e.g., thoracic ganglia of the American cockroach).

-

Mechanically or enzymatically dissociate the neurons and plate them onto a culture dish.

-

-

Recording Setup:

-

Use a glass micropipette with a fine tip (a few micrometers in diameter) as the recording electrode. Fill the micropipette with an internal solution that mimics the ionic composition of the neuron's cytoplasm.

-

The external solution bathing the neurons should resemble the insect's hemolymph.

-

Use a micromanipulator to carefully bring the micropipette into contact with the membrane of a single neuron.

-

-

Whole-Cell Configuration:

-

Apply gentle suction to the micropipette to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (the "whole-cell" configuration).

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron's membrane potential at a constant value and record the currents flowing across the membrane in response to the application of GABA and the phenylpyrazole insecticide.

-

Apply GABA to the neuron to elicit an inward chloride current.

-

Co-apply the phenylpyrazole insecticide with GABA to observe its effect on the GABA-induced current.

-

-

Data Analysis:

-

Measure the amplitude of the GABA-induced current in the absence and presence of the phenylpyrazole.

-

Calculate the percentage of inhibition of the GABA response by the phenylpyrazole.

-

Determine the IC50 value for the blockade of the GABA-gated chloride channel.

-

Quantitative Data on Phenylpyrazole Insecticides

The efficacy of phenylpyrazole insecticides has been extensively quantified against a wide range of insect pests. The following tables summarize some of the available toxicity data for key phenylpyrazoles.

Table 1: Acute Oral Toxicity (LD50) of Phenylpyrazoles in Rats

| Compound | LD50 (mg/kg) |

| Fipronil | 97[5] |

Note: This table provides a general indication of mammalian toxicity. The primary insecticidal action is significantly more potent in target insects.

Table 2: Insecticidal Activity (LD50 and IC50) of Phenylpyrazoles against Various Insect Pests

| Compound | Insect Species | Test Method | LD50/IC50 | Reference |

| Fipronil | Apis mellifera (Honeybee) | Contact | 0.005 µ g/bee | [6] |

| Fipronil | Apis mellifera (Honeybee) | Oral | 0.052 µ g/bee | [6] |

| Ethiprole + Imidacloprid | Lipaphis erysimi (Mustard aphid) | - | - | [7] |

| Fipronil | Lipaphis erysimi (Mustard aphid) | - | - | [7] |

Note: This table is not exhaustive and represents a selection of available data. LD50 values can vary depending on the insect species, life stage, and experimental conditions.

Structure-Activity Relationships

The insecticidal activity of phenylpyrazole compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that are essential for their potent neurotoxic effects.

-

The Phenyl Ring: The 2,6-dichloro-4-trifluoromethylphenyl group is a critical component for high insecticidal activity. The chlorine atoms at the 2 and 6 positions and the trifluoromethyl group at the 4 position are thought to be important for proper binding to the target site.[8]

-

The Pyrazole Ring: The pyrazole ring serves as the core scaffold of the molecule. Substitutions on the pyrazole ring significantly influence the compound's activity.

-

The 4-Position Substituent: The nature of the substituent at the 4-position of the pyrazole ring is particularly important. In fipronil, this is a trifluoromethylsulfinyl group, while in ethiprole, it is an ethylsulfinyl group.[3] These groups play a crucial role in the interaction with the GABA receptor.

-

The 5-Position Amino Group: The amino group at the 5-position of the pyrazole ring is also important for insecticidal activity.

Visualizing the Mechanism and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

Signaling Pathway of Phenylpyrazole Insecticides

Caption: Phenylpyrazole insecticides block the GABA-gated chloride channel, preventing neuronal inhibition.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining phenylpyrazole binding affinity using a radioligand binding assay.

Conclusion

The discovery of phenylpyrazole insecticides marked a significant advancement in chemical pest control, providing a powerful new tool to combat insecticide resistance. Their unique mode of action, targeting the insect GABA-gated chloride channel, has made them highly effective against a broad range of pests. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and scientists to further explore the fascinating neurotoxicology of this important class of insecticides. As the challenge of insecticide resistance continues to evolve, a deep understanding of the discovery, history, and mechanism of action of successful insecticide classes like the phenylpyrazoles will be crucial for the development of the next generation of pest management solutions.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. npic.orst.edu [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

acetoprole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenylpyrazole insecticide, acetoprole. It covers its chemical identity, including its CAS number and molecular weight, and delves into its mechanism of action as a GABA-gated chloride channel antagonist. While specific quantitative toxicological and physicochemical data for this compound are limited due to its status as a discontinued insecticide, this guide presents available information and draws comparisons with related compounds to offer a thorough understanding. Detailed experimental protocols for the synthesis of related pyrazole compounds, bioassays for insecticide resistance monitoring, and analytical methods for the detection of phenylpyrazole insecticides are provided to support research and development activities.

Chemical and Physical Properties

This compound is a phenylpyrazole insecticide, a class of compounds developed to combat insect resistance to other pesticides.[1] Its chemical structure is characterized by a central pyrazole ring.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 209861-58-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₀Cl₂F₃N₃O₂S | [1][2] |

| Molecular Weight | 400.2 g/mol | [1][2] |

| IUPAC Name | 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)pyrazol-3-yl]ethanone | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White crystalline solid | [3] |

| XLogP3-AA | 3.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

This compound, like other phenylpyrazole insecticides, functions as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][3] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.[5]

This compound disrupts this process by binding to a site within the chloride channel, effectively blocking it.[1] This blockage prevents the influx of chloride ions, even when GABA is bound to its receptor. The result is a state of hyperexcitation of the insect's central nervous system, leading to convulsions, paralysis, and ultimately, death.[1] The selectivity of phenylpyrazole insecticides for insects over mammals is attributed to differences in the receptor binding sites between the two groups.[1]

Caption: GABAergic synapse and the inhibitory action of this compound.

Experimental Protocols

Synthesis of Phenylpyrazole Core Structure

The synthesis of phenylpyrazole insecticides like this compound generally involves the Knorr pyrazole synthesis, which is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The following is a general protocol that can be adapted for the synthesis of related compounds.

Materials:

-

Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Substituted hydrazine (e.g., 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for Knorr pyrazole synthesis.

Insecticide Resistance Bioassay (Adult Vial Test)

This protocol is a standard method for assessing insecticide resistance in insect populations.

Materials:

-

Technical grade this compound

-

Acetone

-

Glass scintillation vials (20 ml)

-

Micropipettes

-

Vortex mixer

-

Test insects

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetone.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations.

-

Coating Vials: Add 1 ml of each dilution to a glass vial. Roll and agitate the vial until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface. Prepare control vials with acetone only.

-

Insect Exposure: Introduce a known number of test insects (e.g., 10-20) into each vial.

-

Incubation: Keep the vials at a constant temperature and humidity.

-

Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the lethal concentration (e.g., LC50) using probit analysis.[6]

Analytical Detection in Environmental Samples

The following outlines a general workflow for the detection of phenylpyrazole insecticides in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (QuEChERS Method):

-

Extraction: Homogenize the sample (e.g., soil, water, plant material) with an extraction solvent (e.g., acetonitrile).

-

Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE): Clean up the extract by adding a sorbent (e.g., PSA, C18) to remove interfering matrix components.

-

Centrifugation: Centrifuge the sample to separate the cleaned extract.

2. LC-MS/MS Analysis:

-

Injection: Inject the cleaned extract into the LC-MS/MS system.

-

Chromatographic Separation: Separate the analytes on a suitable LC column.

-

Mass Spectrometric Detection: Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Caption: Workflow for detection of this compound in environmental samples.

Toxicological Data

Detailed public toxicological data for this compound is scarce. The compound is considered an obsolete acaricide and insecticide.[3] For context, data for the related and more widely studied phenylpyrazole insecticide, fipronil, is often used as a reference. It is important to note that toxicological profiles can vary significantly even between structurally similar compounds.

Table 3: Acute Toxicity of the Related Phenylpyrazole Insecticide, Fipronil

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 97 mg/kg | |

| LD50 | Rat | Dermal | >2000 mg/kg | |

| LC50 | Rat | Inhalation | 0.682 mg/L (4h) | |

| LD50 | Bobwhite Quail | Oral | 11.3 mg/kg | |

| LC50 | Rainbow Trout | 96h | 0.246 mg/L |

Note: This data is for Fipronil and is provided for illustrative purposes only. It does not represent the toxicological profile of this compound.

Conclusion

This compound is a phenylpyrazole insecticide with a well-understood mechanism of action targeting the GABA-gated chloride channels in insects. While its use has been discontinued, the principles of its chemical synthesis, biological activity, and analytical detection remain relevant for researchers in the fields of insecticide development, neurotoxicology, and environmental science. The experimental protocols and workflows provided in this guide offer a foundational framework for further investigation into this class of compounds. Further research would be beneficial to fully elucidate the specific physicochemical and toxicological properties of this compound.

References

- 1. Buy this compound | 209861-58-5 [smolecule.com]

- 2. This compound | C13H10Cl2F3N3O2S | CID 11069398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: RPA 115782) [sitem.herts.ac.uk]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. researchgate.net [researchgate.net]

- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of the Degradation Products of Acetoprole: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoprole, a phenylpyrazole insecticide, has seen limited use and is now largely considered obsolete in many parts of the world.[1] A thorough review of publicly available scientific literature reveals a significant scarcity of data regarding its degradation products. This guide summarizes the current state of knowledge, highlighting the lack of comprehensive studies on the hydrolysis, photolysis, and metabolic fate of this compound. Consequently, a detailed profile of its degradation products, including quantitative data and established experimental protocols, cannot be constructed at this time. This document will, however, discuss general degradation pathways anticipated for phenylpyrazole insecticides, providing a theoretical framework for future research.

Introduction to this compound

This compound is a member of the phenylpyrazole class of insecticides, which act as GABA-gated chloride channel antagonists.[2] Its chemical structure is 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazol-3-yl]ethanone.[2] While it was developed to control a range of sucking and chewing insect pests on crops such as vegetables, fruit, and cotton, its use has been discontinued in many regions.[1] A significant challenge in assessing the environmental and toxicological risk of this compound is the lack of published data concerning its environmental fate and the byproducts of its degradation.[1]

Known Degradation Pathways of Phenylpyrazole Insecticides: A Theoretical Framework for this compound

In the absence of specific data for this compound, the degradation of other phenylpyrazole insecticides, such as fipronil and ethiprole, can offer insights into potential transformation pathways.[3][4] These pathways typically involve modifications to the pyrazole ring, the phenyl group, and the sulfinyl group through processes like oxidation, reduction, hydrolysis, and photolysis. It is crucial to note that while these pathways provide a hypothetical framework, the specific degradation products and their rates of formation will be unique to this compound's structure.

Hydrolysis

Hydrolysis is a key degradation pathway for many pesticides in aqueous environments. For phenylpyrazole compounds, hydrolysis can lead to the cleavage of various bonds. However, specific data on the aqueous hydrolysis of this compound, such as its half-life (DT₅₀) at different pH values, is not available in the reviewed literature.[1]

Photolysis

Photodegradation, or photolysis, involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun.[5] For other phenylpyrazole insecticides like ethiprole, photolysis in aquatic environments has been shown to result in cyclization, dechlorination, and hydroxylation reactions.[4] It is plausible that this compound could undergo similar transformations, leading to a variety of photoproducts. However, without experimental data, the specific structures and significance of these products remain unknown.

Metabolism

When a pesticide is taken up by an organism, it can be metabolized into various byproducts. These metabolic processes, which can occur in soil microorganisms, plants, and animals, are crucial for detoxification but can sometimes lead to the formation of metabolites with greater toxicity than the parent compound.[6][7] For other pesticides, metabolic pathways can involve oxidation of the sulfinyl group to a sulfone or reduction to a sulfide, as well as modifications to other parts of the molecule.[3] The metabolic fate of this compound has not been detailed in the available literature.

Quantitative Data on this compound Degradation

A comprehensive search of scientific databases and regulatory documents did not yield any quantitative data on the degradation products of this compound. Information such as formation rates, concentrations in various environmental matrices (soil, water, sediment), or half-lives of potential degradation products is not publicly available. This lack of data prevents the creation of structured tables for comparative analysis as requested.

Experimental Protocols for Studying this compound Degradation

Detailed experimental protocols for the investigation of this compound degradation are not described in the accessible literature. However, standard methodologies for studying pesticide degradation can be outlined.

Hydrolysis Studies

Hydrolysis studies are typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures. The concentration of the parent compound and the formation of degradation products are monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Photolysis Studies

Photolysis experiments involve exposing a solution of the pesticide to a light source that simulates natural sunlight. Control samples are kept in the dark to distinguish between photolytic and hydrolytic degradation. The analysis of samples at different time points allows for the identification of photoproducts and the determination of the photolytic half-life.

Metabolism Studies

Metabolism can be investigated in various systems, including soil microcosms, plant tissues, and animal models. These studies typically involve the application of the pesticide, followed by extraction and analysis of the parent compound and its metabolites over time. The use of radiolabeled compounds can aid in tracking the fate of the pesticide and its transformation products.

Visualization of Degradation Pathways

Due to the absence of identified degradation products and established pathways for this compound, it is not possible to create accurate diagrams using Graphviz. Any such visualization would be purely speculative and not based on empirical evidence.

To illustrate a generalized experimental workflow for studying pesticide degradation, the following DOT script can be used.

Caption: Generalized workflow for investigating pesticide degradation.

Conclusion

The current body of scientific literature lacks specific information on the degradation products of this compound. While general principles of pesticide degradation can be applied to hypothesize potential transformation pathways, there is no substitute for empirical data. The absence of studies on the hydrolysis, photolysis, and metabolism of this compound means that its environmental persistence and the toxicological profiles of its potential degradation products remain largely unknown. Further research is critically needed to fill this knowledge gap and enable a comprehensive risk assessment of this obsolete insecticide. This would involve conducting standardized degradation studies and utilizing modern analytical techniques to identify and quantify the resulting transformation products.

References

- 1. This compound (Ref: RPA 115782) [sitem.herts.ac.uk]

- 2. This compound | C13H10Cl2F3N3O2S | CID 11069398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective toxic effects and environmental behavior of ethiprole and its metabolites against Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview [frontiersin.org]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate and Behavior of Acetoprole: A Technical Guide for Researchers

Disclaimer: Publicly available data on the environmental fate and behavior of acetoprole is exceptionally scarce. This compound is an obsolete acaricide and insecticide, and comprehensive environmental studies are not readily found in scientific literature or regulatory databases.[1] This guide, therefore, provides a detailed overview of the expected environmental fate of this compound based on the behavior of structurally similar and well-studied phenylpyrazole insecticides, primarily fipronil and ethiprole. The information presented for these analogous compounds should be considered as a surrogate for this compound until specific data becomes available.

Executive Summary

This compound is a phenylpyrazole insecticide, a class of compounds known for their potent insecticidal activity.[2][3] The environmental fate of these chemicals is of significant interest to researchers, scientists, and drug development professionals due to their potential for persistence, mobility, and bioaccumulation. This technical guide synthesizes the available information on the environmental behavior of phenylpyrazole insecticides to infer the likely fate of this compound. Key processes governing its environmental distribution and persistence include degradation (hydrolysis, photolysis, and microbial metabolism), mobility in soil and water, and uptake by organisms. Due to the lack of specific data for this compound, this document heavily relies on data from fipronil and ethiprole to provide a comprehensive overview.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. While specific data for this compound is limited, the properties of other phenylpyrazoles suggest it is likely to have low water solubility and a high affinity for organic matter. This would indicate a tendency to bind to soil and sediment, reducing its mobility in the environment.

Degradation Pathways

Pesticides in the environment are subject to various degradation processes that break them down into smaller, often less toxic, compounds. The primary degradation pathways for phenylpyrazole insecticides are hydrolysis, photolysis, and metabolism by microorganisms in soil and aquatic systems.[4][5]

Hydrolysis: Phenylpyrazoles can undergo hydrolysis, particularly under alkaline conditions.[2] For instance, ethiprole is stable to hydrolysis at acidic and neutral pH but gradually hydrolyzes at pH 9.0, with a half-life of 121 days.[6]

Photolysis: Sunlight can induce the degradation of these compounds. The photolytic half-life of fipronil in water is reported to be as short as 3.6 hours.[7] The major photodegradation pathway for fipronil involves desulfinylation, while for this compound, oxidation reactions are suggested to be primary.[2] For ethiprole, the primary photodegradation pathway involves cyclization/dechlorination and hydroxylation/dechlorination.[8]

Metabolism: Microorganisms in soil and aquatic sediments play a crucial role in the degradation of phenylpyrazole insecticides.[4] Fipronil degrades in soil with a half-life ranging from 0.7 to 7.3 months, depending on conditions.[7][9] Ethiprole has reported half-lives of 30 and 71 days in sandy loam and silt loam soils, respectively.[6] A primary degradation product of fipronil, fipronil desulfinyl, is often more toxic and persistent than the parent compound.[9]

A generalized degradation pathway for phenylpyrazole insecticides is illustrated in the diagram below.

Environmental Fate Data (Quantitative Summary)

The following tables summarize key quantitative data for the environmental fate of fipronil and ethiprole, which can serve as indicators for the expected behavior of this compound.

Table 1: Degradation Half-lives (DT50)

| Compound | Medium | Condition | DT50 (days) | Reference |

| Fipronil | Soil | Aerobic | 21 - 219 | [7][9] |

| Fipronil | Aquatic Sediment | Anaerobic | 116 - 130 | [7] |

| Fipronil | Water (Photolysis) | pH 7 | 0.15 (3.6 hours) | [7] |

| Ethiprole | Soil (Sandy Loam) | Aerobic | 30 | [6] |

| Ethiprole | Soil (Silt Loam) | Aerobic | 71 | [6] |

| Ethiprole | Flooded Soil | Anaerobic | 11.2 | [6] |

| Ethiprole | Water (Hydrolysis) | pH 9 | 121 | [6] |

Table 2: Mobility and Bioaccumulation Potential

| Compound | Parameter | Value | Interpretation | Reference |

| Fipronil | Soil Adsorption Coefficient (Koc) | 1,086 - 6,863 L/kg | Low to slight mobility | [7] |

| Fipronil | Bioconcentration Factor (BCF) | 240 L/kg | High potential to bioconcentrate | [7] |

| Ethiprole | Soil Adsorption Coefficient (Freundlich, Kf) | 1.8 - 14.9 | Moderately mobile | [6] |

Experimental Protocols

Standardized experimental protocols are used to determine the environmental fate of pesticides. The following are brief descriptions of key study types.

5.1 Hydrolysis Study

-

Objective: To determine the rate of degradation of a substance in water at different pH levels.

-

Methodology:

-

A sterile aqueous buffer solution of known pH (typically 4, 7, and 9) is prepared.

-

The test substance (e.g., radiolabeled this compound) is added to the solutions to a known concentration.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products.

-

The rate of hydrolysis and the half-life (DT50) are calculated.[6]

-

5.2 Photolysis Study

-

Objective: To determine the rate of degradation of a substance in water or on soil surfaces due to exposure to light.

-

Methodology:

-

A solution of the test substance in a buffer or on a soil matrix is prepared.

-

The samples are exposed to a light source that simulates natural sunlight.

-

Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

-

Samples are collected at different time points and analyzed for the parent compound and photoproducts.

-

The photodegradation rate and half-life are determined.[7]

-

5.3 Aerobic and Anaerobic Soil Metabolism Study

-

Objective: To determine the rate and pathway of degradation of a substance in soil under aerobic or anaerobic conditions.

-

Methodology:

-

Soil samples with known characteristics (e.g., texture, organic matter content, pH) are collected.

-

The test substance is applied to the soil samples.

-

For aerobic studies, the soil is maintained with adequate oxygen supply. For anaerobic studies, the soil is flooded and purged with an inert gas to remove oxygen.

-

The treated soil is incubated at a constant temperature.

-

Soil samples are extracted and analyzed at various intervals to measure the decline of the parent compound and the formation and decline of metabolites.

-

The DT50 and DT90 (time for 90% degradation) values are calculated.[6]

-

The workflow for a typical soil metabolism study is depicted below.

Mobility in the Environment

The mobility of a pesticide in soil is primarily governed by its adsorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility, reducing the potential for leaching into groundwater. Fipronil, with a high Koc, is considered to have low mobility.[7] The mobility of ethiprole is described as moderate.[6] Given its chemical structure, this compound is also expected to exhibit low to moderate mobility in soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism directly from the surrounding medium (e.g., water).[10] A high BCF indicates a greater potential for the chemical to accumulate in living tissues. Fipronil has a high potential for bioconcentration in aquatic organisms.[7] This suggests that this compound may also have the potential to bioaccumulate, warranting further investigation.

Conclusion and Recommendations

While a definitive assessment of the environmental fate and behavior of this compound is hampered by a lack of specific data, the information available for analogous phenylpyrazole insecticides provides a strong basis for a preliminary evaluation. This compound is likely to be moderately persistent in the environment, with degradation occurring through a combination of photolysis, hydrolysis, and microbial metabolism. Its mobility in soil is expected to be low to moderate, with a potential for bioaccumulation in aquatic organisms.

For a comprehensive understanding, the following research is recommended:

-

Standardized environmental fate studies on this compound, including hydrolysis, photolysis, and soil and sediment metabolism, to determine its degradation rates and pathways.

-

Mobility studies to determine the soil adsorption coefficient (Koc) of this compound in various soil types.

-

Bioaccumulation studies to determine the bioconcentration factor (BCF) in relevant aquatic organisms.

The generation of this data is critical for a thorough risk assessment and for ensuring the environmental safety of this compound.

References

- 1. This compound (Ref: RPA 115782) [sitem.herts.ac.uk]

- 2. Buy this compound | 209861-58-5 [smolecule.com]

- 3. This compound | C13H10Cl2F3N3O2S | CID 11069398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fsc.go.jp [fsc.go.jp]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioconcentration - Wikipedia [en.wikipedia.org]

Acetoprole: A Toxicological Profile on Non-Target Organisms - An In-depth Technical Guide

Disclaimer: Publicly available quantitative data on the toxicological effects of acetoprole on non-target organisms is exceedingly scarce. This compound is an obsolete acaricide and insecticide that is not generally approved for use in developed nations.[1] Consequently, this document serves as a technical profile summarizing the limited available information and providing a framework for understanding its potential ecotoxicological impact based on its chemical class.

Introduction

This compound is a phenylpyrazole insecticide and acaricide formerly used to control sucking and chewing insect pests on crops such as vegetables, fruit, and cotton.[1] As a member of the phenylpyrazole class, its mode of action involves the disruption of the central nervous system of insects.[2] Despite its past use, there is a significant lack of published data regarding its human health and environmental toxicology.[1] This guide synthesizes the available information and outlines the general principles and methodologies relevant to assessing the toxicological profile of a pesticide like this compound on non-target organisms.

Mechanism of Action: Phenylpyrazole Insecticides

This compound functions as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[2] This mode of action is characteristic of phenylpyrazole insecticides. The binding of this compound to these channels blocks the influx of chloride ions into neurons, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the target insect.[2] Phenylpyrazole insecticides typically exhibit selective toxicity, binding with higher affinity to insect GABA receptors than to those of mammals.[2]

Caption: Signaling pathway of this compound's neurotoxic effect.

Toxicological Profile on Non-Target Organisms

While specific quantitative data for this compound is largely absent from peer-reviewed literature, general concerns for non-target organisms can be inferred from its intended use and chemical class.

Honey Bees and Other Pollinators

Insecticides, as a group, pose a significant risk to pollinators.[3] Phenylpyrazoles, like fipronil, are known to be highly toxic to honey bees.[4] Although direct data on this compound is unavailable, concerns have been raised about its potential impact on honey bees and other pollinators.[2] The toxicity of insecticides to bees can occur through direct contact with spray residues on plants or through the consumption of contaminated nectar and pollen.[5]

Aquatic Organisms

The potential for pesticides to contaminate aquatic environments through runoff and spray drift is a key aspect of environmental risk assessment.[6] While some reports suggest this compound has a potential impact on aquatic invertebrates, no specific LC50 (lethal concentration for 50% of the test population) values are publicly available.[2]

Avian Species

Available information suggests that this compound is relatively non-toxic to birds compared to some other insecticides.[2] However, without specific LD50 (lethal dose for 50% of the test population) data from acute oral toxicity studies, a definitive assessment of avian risk is not possible. Avian exposure to pesticides can occur through the ingestion of treated seeds, contaminated insects, or direct contact with sprays.[7]

Soil Organisms

The impact of pesticides on soil microbial communities and other soil-dwelling organisms is a critical component of ecotoxicological evaluation.[8][9] Pesticides can alter the structure and activity of microbial populations, which may have cascading effects on soil health and nutrient cycling.[8] No studies specifically investigating the effects of this compound on soil organisms were identified.

Data Presentation

Due to the lack of publicly available quantitative data (e.g., LD50, LC50, NOEC, LOEC) for this compound's effects on non-target organisms, the creation of structured data tables for comparison is not feasible at this time.

Experimental Protocols for Ecotoxicological Assessment

In the absence of specific experimental data for this compound, this section outlines a generalized workflow for assessing the toxicity of a pesticide to non-target organisms. This workflow represents a standard approach in ecotoxicological research and regulatory assessment.

Caption: A generalized workflow for pesticide ecotoxicological assessment.

Acute Toxicity Testing

-

Objective: To determine the short-term lethal dose or concentration of a substance.

-

Endpoints:

-

LD50 (Median Lethal Dose): The statistically derived single dose of a substance that can be expected to cause death in 50% of the test animals. Typically used for terrestrial organisms (e.g., birds, bees - contact).

-

LC50 (Median Lethal Concentration): The concentration of a substance in an environmental medium (e.g., water, air) that is expected to kill 50% of a group of organisms during a specific exposure period. Commonly used for aquatic organisms.

-

-

Methodology (General): Groups of test organisms are exposed to a range of concentrations of the test substance for a defined period (e.g., 48 or 96 hours for aquatic species). Mortality is recorded, and the LD50 or LC50 is calculated using statistical methods.

Chronic and Sublethal Effect Studies

-

Objective: To evaluate the effects of long-term exposure to lower concentrations of a substance.

-

Endpoints:

-

NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effects are observed.

-

LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which statistically significant adverse effects are observed.

-

-

Methodology (General): Test organisms are exposed to the substance over a significant portion of their lifespan. Effects on reproduction, growth, development, and behavior are monitored.

Higher-Tier Studies

-

Objective: To assess the effects of a substance under more realistic environmental conditions.

-

Methodology (General): These can include mesocosm studies (large, controlled outdoor experimental systems that simulate a natural environment) or full-scale field studies. These studies aim to evaluate the impact on populations and communities of organisms.

Conclusion

The toxicological profile of this compound on non-target organisms remains largely uncharacterized in the public domain. As a discontinued and not widely approved pesticide, it is unlikely that extensive new research will be conducted. For researchers and drug development professionals, the case of this compound highlights the importance of comprehensive ecotoxicological testing and data transparency for all active compounds released into the environment. While its mode of action as a phenylpyrazole is understood, the absence of quantitative toxicity data for a range of non-target species prevents a thorough risk assessment. Future research on novel insecticides should prioritize the generation of such data to ensure the protection of environmental health.

References

- 1. This compound (Ref: RPA 115782) [sitem.herts.ac.uk]

- 2. Buy this compound | 209861-58-5 [smolecule.com]

- 3. Pesticides & Bee Toxicity | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. envirobiotechjournals.com [envirobiotechjournals.com]

- 5. Pesticide toxicity to bees - Wikipedia [en.wikipedia.org]

- 6. Environmental risk assessment of pesticides | EFSA [efsa.europa.eu]

- 7. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sub-Lethal Effects of Pesticides on the DNA of Soil Organisms as Early Ecotoxicological Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Bioaccumulation Potential and Ecotoxicology of Acetoprole: A Methodological and Conceptual Guide

Disclaimer: Publicly available scientific literature and regulatory databases contain very limited specific quantitative data on the bioaccumulation potential and ecotoxicology of acetoprole. This is likely due to its status as a discontinued or obsolete insecticide in many regions.[1] Consequently, this guide provides a comprehensive overview of the principles, experimental methodologies, and conceptual frameworks that would be employed to assess the environmental risk of a phenylpyrazole insecticide like this compound. The data presented in the tables are illustrative and based on general knowledge of this class of compounds, and should not be construed as experimentally determined values for this compound.

Introduction to this compound and the Phenylpyrazole Class

This compound is a synthetic insecticide belonging to the phenylpyrazole chemical class.[2] Phenylpyrazole insecticides are broad-spectrum agents used in agriculture and veterinary medicine to control a variety of pests.[2] The primary mode of action for this class of insecticides is the disruption of the central nervous system of insects.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure, leading to a concentration in the organism that is higher than in the surrounding environment.[3][4] The potential for a substance to bioaccumulate is a critical component of environmental risk assessment. Key metrics for assessing bioaccumulation potential are the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF).[5]

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water).[6] A high Kow value suggests a greater potential for a substance to partition into the fatty tissues of organisms and thus bioaccumulate.[6][7]

Table 1: Illustrative Bioaccumulation Potential Data for a Phenylpyrazole Insecticide

| Parameter | Value | Interpretation |

| Log Kow | > 4.5 | High potential for bioaccumulation |

| BCF (Fish) | > 2000 | Considered bioaccumulative (B) under EU REACH criteria[7] |

| BCF (Fish) | > 5000 | Considered very bioaccumulative (vB) under EU REACH criteria[7] |

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (Kow)

The "shake-flask" method is a common experimental protocol for determining the Kow of a substance.

-

Preparation: A solution of the test substance (e.g., this compound) is prepared in either n-octanol or water.

-

Partitioning: A known volume of the solution is placed in a flask with a known volume of the other solvent (water or n-octanol, respectively).

-

Equilibration: The flask is shaken until equilibrium is reached, allowing the substance to partition between the two phases.

-

Separation and Analysis: The octanol and water phases are separated. The concentration of the test substance in each phase is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Calculation: The Kow is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the water phase.[8]

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is a measure of the extent to which a chemical is absorbed by an aquatic organism from the water.[3][5] It is calculated as the ratio of the chemical concentration in the organism to the concentration in the water at a steady state.[3]

Experimental Protocol: Determination of Bioconcentration Factor (BCF) in Fish

A common method for determining the BCF in fish involves a flow-through system.

-

Acclimation: Test fish (e.g., rainbow trout or fathead minnow) are acclimated to laboratory conditions.

-

Exposure (Uptake Phase): The fish are exposed to a constant, low concentration of the test substance in the water for a defined period. Water and fish tissue samples are taken at regular intervals to measure the concentration of the substance.

-

Depuration (Clearance Phase): The fish are then transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.

-

Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at a steady state. It can also be determined from the ratio of the uptake and depuration rate constants.[7]

Ecotoxicology

Ecotoxicology is the study of the toxic effects of chemical and physical agents on living organisms, especially on populations and communities within defined ecosystems. A standard battery of tests is used to assess the potential harm of a pesticide to non-target organisms.

Aquatic Ecotoxicology

Pesticides can have a range of adverse effects on fish, including mortality, reduced growth, and reproductive impairment.[9][10][11] Acute toxicity is typically assessed by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified period (e.g., 96 hours).

Table 2: Illustrative Acute Ecotoxicity Data for a Phenylpyrazole Insecticide in Fish

| Species | Endpoint | Value (µg/L) | Duration |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 10 - 100 | 96 hours |

| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 10 - 100 | 96 hours |

| Fathead Minnow (Pimephales promelas) | 96-h LC50 | 10 - 100 | 96 hours |

-

Test Organisms: A group of fish of a single species and similar size are used.

-

Exposure: The fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours. A control group is exposed to clean water.

-

Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial components of aquatic food webs and are often sensitive to pesticide contamination.[12] The primary endpoint for acute toxicity in Daphnia is immobilization (EC50).

Table 3: Illustrative Acute Ecotoxicity Data for a Phenylpyrazole Insecticide in Daphnia magna

| Species | Endpoint | Value (µg/L) | Duration |

| Daphnia magna | 48-h EC50 | 1 - 10 | 48 hours |

-

Test Organisms: Young daphnids (<24 hours old) are used.

-

Exposure: The daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours. A control group is maintained in clean water.

-

Observations: The number of immobilized daphnids in each concentration is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 value, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Algae are primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the entire food web.[13][14] The endpoint for algal toxicity tests is the inhibition of growth (EC50).

Table 4: Illustrative Ecotoxicity Data for a Phenylpyrazole Insecticide in Algae

| Species | Endpoint | Value (µg/L) | Duration |

| Green Algae (Pseudokirchneriella subcapitata) | 72-h EC50 | 100 - 1000 | 72 hours |

-

Test Organism: A culture of a unicellular green alga is used.

-

Exposure: The algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light and temperature for 72 hours.

-

Measurement of Growth: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measure like fluorescence.

-

Data Analysis: The EC50 value, the concentration that causes a 50% reduction in algal growth, is determined.

Terrestrial Ecotoxicology

Bees and other pollinators are essential for many ecosystems and agricultural systems.[15][16] Pesticides can be highly toxic to bees, and both acute contact and oral toxicity are assessed.[17][18]

Table 5: Illustrative Acute Ecotoxicity Data for a Phenylpyrazole Insecticide in Bees

| Species | Endpoint | Value (µ g/bee ) | Exposure Route |

| Honey Bee (Apis mellifera) | 48-h Contact LD50 | < 2 | Contact |

| Honey Bee (Apis mellifera) | 48-h Oral LD50 | < 2 | Oral |

-

Contact Toxicity: Bees are topically exposed to a range of doses of the test substance dissolved in a suitable solvent.

-

Oral Toxicity: Bees are fed a sucrose solution containing a range of concentrations of the test substance.

-

Observations: In both tests, mortality is recorded at regular intervals over 48 or 96 hours.

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the bees) is calculated.

Mode of Action and Signaling Pathways

This compound, as a phenylpyrazole insecticide, is expected to act as a neurotoxin. The primary mode of action for this class of compounds is the antagonism of the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects. GABA is an inhibitory neurotransmitter. By blocking the GABA receptor, phenylpyrazole insecticides cause hyperexcitation of the insect's nervous system, leading to paralysis and death.

Caption: Phenylpyrazole insecticide mode of action via GABA receptor antagonism.

Generalized Experimental Workflow for Ecotoxicological Assessment

The assessment of a pesticide's environmental risk follows a structured, multi-step process.

Caption: Generalized workflow for pesticide ecotoxicological assessment.

Conclusion

While specific data for this compound is scarce, the established principles and methodologies for assessing the bioaccumulation potential and ecotoxicology of pesticides provide a clear framework for evaluating its environmental risk. Based on its classification as a phenylpyrazole insecticide, it is anticipated that this compound would exhibit neurotoxic effects in non-target invertebrates. A thorough assessment would require a comprehensive suite of studies to determine its Kow, BCF, and toxicity to a range of aquatic and terrestrial organisms. This guide provides the foundational knowledge and experimental outlines necessary for such an undertaking.

References

- 1. This compound (Ref: RPA 115782) [sitem.herts.ac.uk]

- 2. Buy this compound | 209861-58-5 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioconcentration - Wikipedia [en.wikipedia.org]

- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. rc.usf.edu [rc.usf.edu]

- 9. fisheriesjournal.com [fisheriesjournal.com]

- 10. Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. i-repository.net [i-repository.net]

- 13. Toxicity of 40 herbicides to the green alga Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive Assessment of Herbicide Toxicity on Navicula sp. Algae: Effects on Growth, Chlorophyll Content, Antioxidant System, and Lipid Metabolism | MDPI [mdpi.com]

- 15. dem.ri.gov [dem.ri.gov]

- 16. pesticidecert.cfans.umn.edu [pesticidecert.cfans.umn.edu]

- 17. Table of Insecticides and Miticides - Protecting Pollinators | Bee Program [bees.caes.uga.edu]

- 18. extension.oregonstate.edu [extension.oregonstate.edu]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Acetoprole Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoprole is a phenylpyrazole insecticide used in agricultural settings to control a variety of insect pests.[1][2] As with any pesticide, monitoring for its residues in food and environmental samples is crucial to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the detection and quantification of this compound residues using modern analytical techniques. The methodologies described are based on the widely adopted QuEChERS sample preparation method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀Cl₂F₃N₃O₂S | [1] |

| Molecular Weight | 400.2 g/mol | [1] |

| IUPAC Name | 1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | [1] |

| CAS Number | 209861-58-5 | [2] |

Analytical Methodology

The recommended workflow for the analysis of this compound residues involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis.[3][4][5]

Experimental Workflow for this compound Residue Analysis

Caption: Overall workflow for this compound residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials and Reagents:

-

Homogenizer (e.g., high-speed blender)

-

Centrifuge capable of 4000 rpm

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Graphitized Carbon Black (GCB) - for pigmented samples

-

Deionized water

Protocol:

-

Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of deionized water and let it soak for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18. For samples with high pigment content (e.g., spinach), add 7.5 mg of GCB.

-

Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge at 4000 rpm for 5 minutes.

-

Final Extract: The supernatant is the final extract. Take an aliquot for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, the extract can often be diluted with the initial mobile phase. For GC-MS/MS, a solvent exchange to a more volatile solvent like acetone/hexane may be necessary.[6]

Logical Relationship for d-SPE Sorbent Selection

Caption: Decision tree for d-SPE sorbent selection.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is highly suitable for the analysis of moderately polar and thermally labile pesticides like this compound.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole).

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Parameters (Typical):

| Parameter | Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 5% B to 95% B in 10 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Parameters (Predicted for this compound):

Since this compound is a phenylpyrazole, it is expected to ionize well in positive electrospray ionization (ESI+) mode. The following are predicted MRM (Multiple Reaction Monitoring) transitions. These must be optimized experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 401.0 | To be determined | To be determined | To be determined |

Note: The precursor ion is based on [M+H]⁺. Product ions and collision energies need to be determined by infusing an this compound standard solution into the mass spectrometer.

Instrumental Analysis: GC-MS/MS

GC-MS/MS can be an alternative or confirmatory technique.

Instrumentation:

-

Gas Chromatograph with a Tandem Mass Spectrometer.

-

DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

GC Parameters (Typical):

| Parameter | Setting |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Start at 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min) |

MS/MS Parameters (Predicted for this compound):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 400.0 | To be determined | To be determined | To be determined |

Note: The precursor ion is based on the molecular ion [M]⁺. Product ions and collision energies need to be determined experimentally.

Method Validation and Data Presentation

Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results. Key validation parameters are summarized below. The values presented are typical for multi-residue pesticide analysis and should be experimentally verified for this compound.

| Parameter | Typical Performance Criteria |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Recovery (%) | 70 - 120% |

| Repeatability (RSDr %) | < 20% |

| Reproducibility (RSDw %) | < 20% |

Conclusion

The described analytical methods provide a robust framework for the detection and quantification of this compound residues in various matrices. The combination of QuEChERS sample preparation with LC-MS/MS and/or GC-MS/MS analysis offers the necessary selectivity, sensitivity, and efficiency for routine monitoring and research applications. It is imperative that these methods are properly validated in the laboratory for the specific matrices of interest to ensure accurate and reliable data.

References

- 1. Buy this compound | 209861-58-5 [smolecule.com]

- 2. This compound | C13H10Cl2F3N3O2S | CID 11069398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 4. QuEChERS: About the method [quechers.eu]

- 5. food-safety.com [food-safety.com]

- 6. fda.gov.tw [fda.gov.tw]

Application Note: Quantification of Acetoprole in Soil by HPLC-MS/MS

Introduction